N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a benzothiazole ring fused with a thiophene ring, which is further substituted with a cyano group and a carboxamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the acylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of novel materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Thiophene derivatives: These compounds share the thiophene ring but differ in their substituents and overall structure, resulting in diverse applications and properties.
Uniqueness
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to its combination of a benzothiazole ring with a thiophene ring, along with the presence of both cyano and carboxamide groups. This unique structure contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c14-7-8-5-6-18-12(8)16-11(17)13-15-9-3-1-2-4-10(9)19-13/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAJCYPQSTXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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